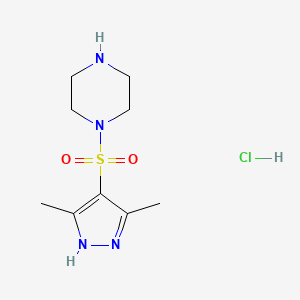

3-(1-naphthyl)-1H-pyrazole hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis process of related compounds often involves multiple steps. For instance, the synthesis of naftifine hydrochloride includes three steps: starting with naphthalene, synthesizing 1-chloromethyl naphthalene crude product, then using 1-chloromethyl naphthalene crude product and methylamine to synthesize N-methyl-1-naphthyl methylamine .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

3-(1-naphthyl)-1H-pyrazole hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives play a crucial role in various fields, especially in medicinal chemistry due to their pharmacophore properties, acting as a backbone for many biologically active compounds. These compounds exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of pyrazole derivatives involves condensation followed by cyclization, which can be performed under different conditions, including simple reaction conditions or microwave irradiation, to obtain high yields of the desired heterocyclic compounds (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis (MCR) of pyrazole derivatives, utilizing the pot, atom, and step economy (PASE) principles, has gained popularity in pharmaceutical and medicinal chemistry. This approach is favored for its efficiency in synthesizing bioactive molecules that contain the pyrazole moiety, demonstrating significant antibacterial, anticancer, antifungal, antioxidant, anti-inflammatory, antimycobacterial, antimalarial, and various other activities. The review by Becerra, Abonía, and Castillo (2022) emphasizes the importance of MCRs in developing pyrazole derivatives with potential therapeutic applications, highlighting the versatility and wide applicability of pyrazole in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, are recognized for their therapeutic potential, exhibiting a broad spectrum of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives are synthesized through various methods, including reactions under microwave conditions, and have shown potential in addressing a wide range of health conditions. The vast pharmacological applications of pyrazoline derivatives underscore their significance in drug discovery and development, as highlighted in the literature (Shaaban, Mayhoub, & Farag, 2012).

Safety and Hazards

Zukünftige Richtungen

Research on related compounds like 1-naphthol has entered a mature development stage. There is a renewed focus on potent and selective PKD modulators for unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases . The understanding of IR vibrations for more complex organic compounds with thiol substituent has also been improved .

Wirkmechanismus

Target of Action

Compounds with a similar naphthyl structure have been found to interact with theDopamine transporter (DAT) . DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

Similar compounds like tetryzoline are known to work by constricting the smaller arterioles of the nasal passages and conjunctival blood vessels . This suggests that 3-(1-naphthyl)-1H-pyrazole hydrochloride might also interact with its targets in a similar manner.

Biochemical Pathways

For instance, apocynin has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Pharmacokinetics

They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours .

Result of Action

Similar compounds like naphazoline have been found to constrict blood vessels, thereby reducing swelling and relieving discomfort and redness of the eyes due to minor irritations .

Action Environment

It’s worth noting that the success of similar reactions like the suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Eigenschaften

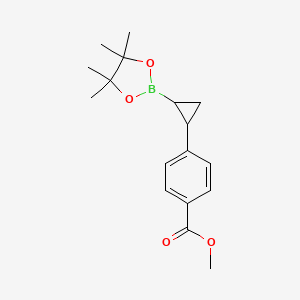

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVSZGUGDGGGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-naphthyl)-1H-pyrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)

![(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B3092954.png)

![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3092985.png)